molecular formula C15H9Cl2NO3 B13437481 Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate CAS No. 1395964-06-3

Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate

Cat. No.: B13437481
CAS No.: 1395964-06-3
M. Wt: 322.1 g/mol
InChI Key: YPGWHAOERBGEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate (CAS: 1395964-06-3) is a methyl ester derivative of the carboxylic acid precursor, 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylic acid (Tafamidis). Its molecular formula is C15H9Cl2NO3, with a molecular weight of 322.14 g/mol . It is recognized as Tafamidis Impurity 12, a byproduct or intermediate in the synthesis of Tafamidis, a transthyretin stabilizer used to treat amyloidosis . The compound features a benzoxazole core substituted with a 3,5-dichlorophenyl group at position 2 and a methyl ester at position 4.

Properties

CAS No.

1395964-06-3

Molecular Formula

C15H9Cl2NO3

Molecular Weight

322.1 g/mol

IUPAC Name

methyl 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylate

InChI

InChI=1S/C15H9Cl2NO3/c1-20-15(19)8-2-3-12-13(6-8)21-14(18-12)9-4-10(16)7-11(17)5-9/h2-7H,1H3

InChI Key

YPGWHAOERBGEND-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(O2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Oxidative Cyclization Method Using 4-Amino-3-Hydroxybenzoate and 3,5-Dichlorobenzaldehyde

This method is described in Chinese patent CN114369071A and represents a simple, efficient, and industrially scalable approach.

Reaction conditions:

Parameter Details
Starting materials Methyl 4-amino-3-hydroxybenzoate (0.2 mmol), 3,5-dichlorobenzaldehyde (0.24 mmol)
Oxidant 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.4 mmol)
Solvent Ethyl acetate (2.0 mL)
Atmosphere Nitrogen
Temperature 28 °C
Reaction time 12 hours
Work-up Wash with saturated sodium chloride, extract with ethyl acetate, concentrate under reduced pressure, dry, and purify by column chromatography
Yield 89%

Mechanism and advantages:

  • The reaction proceeds via oxidative cyclization, where the amino and hydroxy groups on the benzoate react with the aldehyde under DDQ oxidation to form the benzo[d]oxazole ring.
  • This method avoids the use of acylating reagents, reducing safety hazards and environmental impact.
  • The process is straightforward, uses inexpensive and readily available starting materials, and yields a product easy to isolate and purify.

Acylation Method Using 3,5-Dichlorobenzoyl Chloride and 4-Amino-3-Hydroxybenzoic Acid

Outlined in patent WO2021001858A1, this method involves an acylation step followed by cyclization without the use of bases to avoid impurities.

Key points:

  • 3,5-Dichlorobenzoyl chloride reacts with 4-amino-3-hydroxybenzoic acid in the absence of a base to form 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid intermediate.
  • Subsequent cyclization yields the benzo[d]oxazole carboxylic acid.
  • Avoiding bases prevents formation of tetrachloroamide impurities, enhancing purity.
  • Solvents such as tetrahydrofuran, toluene, or water mixtures are used.

This method is valuable for obtaining high-purity intermediates for further pharmaceutical processing.

One-Pot Base Hydrolysis and Acidification Approach

Described in European patent EP3953339B1, this method integrates hydrolysis and acidification steps to streamline synthesis.

Process outline:

Step Description
a1) Treat methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate with sodium or potassium hydroxide in tetrahydrofuran/water at 50-60 °C to form a salt intermediate.
a2) Acidify the reaction mixture with hydrochloric acid to obtain the free acid form.
a3) Add water to the mixture to facilitate phase separation and impurity removal.
b) Convert the free acid to related derivatives if needed, such as 1-deoxy-1-methylamino-D-glucitol salts.

Advantages:

  • The process avoids isolating intermediates, reducing steps and solvent use.
  • It is suitable for scale-up and industrial production.
  • High yields and purity are achievable due to controlled reaction conditions.

Comparative Summary of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
Oxidative Cyclization (CN114369071A) Methyl 4-amino-3-hydroxybenzoate, 3,5-dichlorobenzaldehyde DDQ, ethyl acetate, nitrogen, 28 °C, 12 h 89 Simple, environmentally friendly, high yield Longer reaction time
Acylation without Base (WO2021001858A1) 4-Amino-3-hydroxybenzoic acid, 3,5-dichlorobenzoyl chloride No base, solvents like THF, toluene, water Not specified High purity, avoids tetrachloroamide impurity Requires careful control of conditions
One-Pot Hydrolysis/Acidification (EP3953339B1) This compound NaOH or KOH, THF/water, HCl, 50-60 °C 92.4 Streamlined process, scalable, high purity Requires handling of strong acids and bases

Research Findings and Practical Considerations

  • The oxidative cyclization method is favored for its simplicity and safety profile, making it suitable for laboratory and pilot-scale synthesis.
  • The acylation method without base is critical in pharmaceutical contexts where impurity profiles must be tightly controlled.
  • The one-pot hydrolysis and acidification method offers industrial advantages by reducing isolation steps and solvent use.
  • Purification typically involves extraction with ethyl acetate and chromatographic separation to achieve high purity.
  • Reaction atmosphere control (nitrogen) and temperature regulation are important to optimize yields and minimize side reactions.

Chemical Reactions Analysis

Hydrolysis to 6-Carboxy-2-(3,5-dichlorophenyl)benzoxazole

The methyl ester undergoes base-catalyzed hydrolysis to yield the free carboxylic acid, a precursor for pharmaceutically active salts. Reaction conditions vary slightly across methods, but lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/methanol (MeOH)/water system is most common .

Conditions Yield Key Parameters
LiOH (4 eq.), THF:MeOH:H₂O (3:1:1), 20°C, 6h91%Acidification to pH 2 with HCl; extraction with ethyl acetate (EA) .
LiOH·H₂O (4 eq.), THF:MeOH:H₂O (3:1:1)91%Purification via preparative TLC (4.9% MeOH, 95% CH₂Cl₂, 0.1% HOAc) .
NaOH/KOH, aqueous or mixed solventsHighAvoids isolation of free acid; direct conversion to salts (e.g., meglumine) .

This reaction is pivotal for generating 6-carboxy-2-(3,5-dichlorophenyl)benzoxazole (tafamidis free acid), which exhibits limited solubility and requires salt formation for therapeutic use .

Salt Formation with N-Methyl-D-glucamine (Meglumine)

The free acid reacts with meglumine to form pharmaceutically acceptable salts. Solvent systems and crystallization conditions dictate polymorphic outcomes .

Key Salt Formation Protocols

Polymorph Conditions Yield Characteristics
Form EMeglumine in methyl isobutyl ketone (MIBK), MTBE, or EtOAc at room temperatureN/AIsolated as a stable crystalline solid .
Form MMeglumine in isopropyl alcohol (IPA)/water at 20–25°C82%High-purity crystals after isolation and drying .

Example Procedure :

  • Reactants : Tafamidis free acid (2.5 g, 8.1 mmol), meglumine (1.58 g, 8.1 mmol).

  • Solvent System : 2-Propanol (49 mL) and water (8.8 mL).

  • Process : Slurry warmed to 70°C, filtered, cooled to 10°C, and washed with 2-propanol.

Synthetic Precursor Reactions

The methyl ester is synthesized via cyclization of intermediates. For example:

  • Starting Material : 4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid.

  • Cyclization : Achieved using methanesulfonic acid in toluene at reflux (107°C), yielding the benzoxazole core .

Key Step :

  • Solvent exchange (THF/water to toluene) ensures efficient cyclization.

  • Final purification via 2-propanol recrystallization provides the methyl ester in 82–89% yield .

Reaction Optimization Insights

  • Catalyst-Free Options : Some processes omit catalysts, relying on solvent effects (e.g., anisole or chlorobenzene) .

  • Temperature Range : Reactions proceed efficiently between 0°C and 70°C, with higher temperatures accelerating cyclization .

  • Polymorph Control : Solvent choice (e.g., MIBK vs. IPA/water) directly impacts crystalline form, critical for drug bioavailability .

Analytical Characterization

  • PXRD : Used to confirm crystallinity of intermediates (e.g., FIG. 1 in for 1-(3,5-dichlorophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane).

  • NMR/ESI-MS : Validates structural integrity of hydrolysis products (e.g., δ 13.24 ppm for carboxylic proton; m/z 306.01 [M-H]⁻) .

This compound’s reactivity profile underscores its role in scalable API synthesis, with hydrolysis and salt formation being industrially validated steps. Patent data highlights rigorous process optimization to enhance yield, purity, and polymorphic stability .

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate involves its interaction with specific molecular targets. The compound’s benzo[d]oxazole ring system allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Analogs

Thiazolo-Pyrimidine Derivatives ()

Compounds such as (2Z)-2-(Substitutedbenzylidene)-thiazolo[3,2-a]pyrimidines (e.g., 11a , 11b ) share structural similarities in their heterocyclic cores and substituent patterns. Key differences include:

  • Core Structure : Thiazolo-pyrimidine vs. benzoxazole.
  • Substituents: Chlorine atoms in the methyl ester vs. methyl/cyano groups in the thiazolo-pyrimidines.
  • Physical Properties: The methyl ester has a molecular weight of 322.14 g/mol, while thiazolo-pyrimidines (e.g., 11a: C20H10N4O3S) weigh 386–403 g/mol .
Piperazine Derivatives ()

Compounds like 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine (21) feature piperazine cores with halogenated aryl groups. Differences include:

  • Core Structure : Piperazine vs. benzoxazole.
  • Functional Groups : Piperazine derivatives lack ester groups but include ether and halogen substituents.
  • Elemental Composition : Piperazine derivatives (e.g., 21 : C26H27ClN2O3) have higher carbon content (~59%) compared to the methyl ester’s 55.7% .

Benzoxazole-Based Derivatives

2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine ()
  • Substituents : Trifluoromethyl group vs. dichlorophenyl in the methyl ester.
  • Applications : While the methyl ester is a pharmaceutical impurity, trifluoromethyl-substituted benzoxazoles are often explored for antimicrobial or anticancer activity .
Sodium 5-Chlorobenzo[d]oxazole-2-carboxylate ()
  • Functional Groups : Carboxylate salt vs. methyl ester.
  • Solubility : The sodium salt is water-soluble, whereas the methyl ester is lipophilic .

Tafamidis and Its Meglumine Salt ()**

  • Tafamidis (Free Acid) : The parent carboxylic acid (CAS: 594839-88-0) has improved bioavailability compared to its methyl ester, making it therapeutically active .
  • Tafamidis Meglumine Salt (CAS: 951395-08-7): A water-soluble salt formed with meglumine (C7H17NO5), enhancing solubility for drug formulations. Molecular weight: 503.33 g/mol (vs. 322.14 for the methyl ester) .

Analytical and Spectroscopic Comparisons

  • IR Spectroscopy : The methyl ester’s carbonyl (C=O) stretch (~1700 cm⁻¹) differs from the thiazolo-pyrimidines’ NH stretches (~3400 cm⁻¹) and CN groups (~2220 cm⁻¹) .
  • NMR : The methyl ester’s ¹H-NMR would show signals for the methyl ester (~3.9 ppm) and dichlorophenyl protons, contrasting with piperazine derivatives’ aromatic and ether-linked protons .

Biological Activity

Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate, also known as Tafamidis impurity, is a compound of significant interest in pharmaceutical research due to its biological activities, particularly in the context of amyloidosis and neuroprotection. This article explores its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H9Cl2NO3
  • Molecular Weight : 322.14 g/mol
  • CAS Number : 1395964-06-3
  • Synonyms : Tafamidis impurity, 6-carboxy-2-(3,5-dichlorophenyl)benzoxazole

Research indicates that this compound acts primarily as an inhibitor of transthyretin (TTR) misfolding , which is crucial for the pathogenesis of transthyretin amyloidosis. This condition is characterized by the accumulation of misfolded TTR proteins that can lead to nerve damage and other systemic complications. The compound's ability to stabilize TTR and prevent its aggregation has been highlighted in various studies .

Key Findings from Research Studies

  • Neuroprotective Effects :
    • In vitro studies demonstrated that the compound significantly increased the viability of PC12 cells exposed to β-amyloid (Aβ) toxicity. It reduced apoptosis and modulated key signaling pathways involving Akt and glycogen synthase kinase (GSK-3β) .
    • The protective effects were observed at concentrations as low as 1.25 μg/mL, indicating a potent neuroprotective profile .
  • Inhibition of Apoptosis :
    • The compound decreased the expression of pro-apoptotic proteins such as Bax while increasing anti-apoptotic proteins like Bcl-2 in Aβ-induced PC12 cells. This suggests a mechanism through which it may protect neuronal health .
  • In Vivo Efficacy :
    • Animal studies have shown that this compound exhibits lower toxicity compared to established treatments like donepezil, suggesting a favorable safety profile for therapeutic use .

Synthesis and Purification

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. A common method includes:

  • Dissolving the benzoxazole derivative in a solvent mixture (e.g., THF/MeOH/H2O).
  • Treating with lithium hydroxide to facilitate carboxylation.
  • Purifying the resulting product via column chromatography to achieve high purity suitable for biological testing .

Applications in Medicine

This compound has potential applications in treating conditions related to amyloidosis:

  • Transthyretin Amyloidosis : Its role as a TTR stabilizer positions it as a candidate for therapies aimed at halting disease progression.
  • Neurodegenerative Diseases : Given its neuroprotective properties, it may also be explored for broader applications in neurodegenerative disorders beyond amyloidosis.

Data Summary Table

PropertyValue
Molecular FormulaC15H9Cl2NO3
Molecular Weight322.14 g/mol
CAS Number1395964-06-3
Neuroprotective ConcentrationEffective at 1.25 μg/mL
MechanismTTR misfolding inhibition
Safety ProfileLower toxicity than donepezil

Q & A

Q. What are the common synthetic routes for preparing methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate?

The compound is synthesized via esterification of its carboxylic acid precursor, 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylic acid. A typical method involves coupling the acid with methanol using carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and catalytic DMAP in anhydrous dichloromethane at 0–20°C . Alternatively, it may be derived from key intermediates such as 3,5-dichlorobenzoyl chloride and methyl 4-amino-3-hydroxybenzoate, followed by cyclization and esterification steps .

Q. How is this compound characterized structurally, and what analytical techniques are employed?

Structural characterization relies on nuclear magnetic resonance (NMR) for elucidating proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation (exact mass: 322.14 g/mol), and infrared (IR) spectroscopy to identify functional groups like ester carbonyls . High-resolution MS (HRMS) is critical for distinguishing isotopic patterns due to chlorine atoms . X-ray crystallography, as applied to related benzoxazole derivatives, can resolve crystal packing and intramolecular interactions .

Q. What is the significance of this compound as a pharmaceutical impurity?

this compound is identified as Tafamidis Impurity 12 , a byproduct in the synthesis of the transthyretin stabilizer Tafamidis. Controlling its levels during drug manufacturing is critical to meet regulatory purity standards. Analytical methods like HPLC-MS are used to quantify residual impurities, ensuring compliance with pharmacopeial limits .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace levels of this compound, and how are they addressed?

Challenges include resolving co-eluting impurities and detecting low-abundance species. Ultra-performance liquid chromatography (UPLC) coupled with tandem MS improves sensitivity and separation efficiency. Isotope dilution assays using deuterated internal standards enhance accuracy, while collision-induced dissociation (CID) in MS/MS confirms structural identity . For crystalline samples, differential scanning calorimetry (DSC) monitors thermal stability, which correlates with impurity profiles .

Q. What mechanistic insights explain its formation during Tafamidis synthesis?

The compound forms via incomplete ester hydrolysis or side reactions during cyclization. For example, competing nucleophilic attack at the benzoxazole carbonyl (instead of the intended site) may lead to esterification byproducts. Reaction optimization—such as controlling temperature, solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry of coupling agents—minimizes these side pathways . Computational modeling of transition states could further elucidate reaction selectivity.

Q. How do structural modifications to the benzo[d]oxazole core influence its biological activity or metabolic stability?

Substituents at the 3,5-dichlorophenyl moiety and ester group modulate lipophilicity and metabolic clearance. For instance:

  • Chlorine atoms enhance halogen bonding with target proteins but may increase hepatic CYP450-mediated dechlorination.
  • Methyl ester vs. free carboxylic acid: The ester improves membrane permeability but requires hydrolysis for activation in prodrug designs. Comparative studies with analogs (e.g., ethyl esters or fluorinated phenyl groups) reveal structure-activity relationships (SAR) critical for optimizing pharmacokinetics .

Data Contradiction Analysis

  • Synthetic Yield Variability : Discrepancies in reported yields (e.g., 70–85%) may stem from differences in purification methods (column chromatography vs. recrystallization) or residual catalyst (DMAP) interference in NMR analysis .
  • Impurity Thresholds : Regulatory guidelines (e.g., ICH Q3A) specify a 0.10% threshold for unidentified impurities, but some studies report higher permissible limits for structurally characterized byproducts like Tafamidis Impurity 12. This highlights the need for case-by-case risk assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.